molecular formula C13H16N4O3S B2732321 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034436-29-6

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2732321
CAS No.: 2034436-29-6
M. Wt: 308.36
InChI Key: ZCMMLBQXVOFCKO-UHFFFAOYSA-N
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Description

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile ( 2034436-29-6) is a chemical compound with the molecular formula C13H16N4O3S and a molecular weight of 308.36 g/mol . This research chemical features a pyrazine-2-carbonitrile core, a structure recognized as a valuable intermediate in organic synthesis , which is further functionalized with a piperidinyloxy group and a cyclopropylsulfonyl moiety. The presence of these functional groups makes it a compound of significant interest in medicinal chemistry and drug discovery research for the synthesis of more complex molecules . Its structural complexity, characterized by a topological polar surface area of approximately 105 Ų and four rotatable bonds , suggests potential applications in the development of bioactive molecules. Researchers can utilize this compound as a key building block in heterocyclic chemistry, particularly for constructing molecular libraries. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper safety procedures should be followed during handling.

Properties

IUPAC Name

3-(1-cyclopropylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c14-8-12-13(16-6-5-15-12)20-10-2-1-7-17(9-10)21(18,19)11-3-4-11/h5-6,10-11H,1-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMMLBQXVOFCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the piperidine ring and the attachment of the cyclopropylsulfonyl group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile.

Chemical Reactions Analysis

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogs sharing the pyrazine-carbonitrile scaffold or piperidine-based substitutions.

Structural Analogues and Key Differences

Compound Name Substituent on Piperidine Molecular Weight (g/mol) Key Features Reference ID
3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Cyclopropylsulfonyl 317.35 High polarity due to sulfonyl group; potential for improved solubility
3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile 5-Cyclopropyl-oxazole-3-carbonyl 339.35 Oxazole introduces aromaticity; may enhance kinase selectivity
3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile 4-Methylthiazole-5-carbonyl 342.36 Thiazole group increases hydrogen-bonding capacity; possible metabolic lability
5-(((1S,3R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)methylamino)pyrazine-2-carbonitrile Imidazo-pyrrolo-pyrazine 414.43 Extended aromatic system; likely impacts CNS penetration due to bulk

Physicochemical and Functional Comparisons

  • Binding Interactions : The oxazole and thiazole analogs (e.g., and ) introduce additional hydrogen-bond acceptors, which may enhance interactions with target proteins like kinases or G protein-coupled receptors (GPCRs) .
  • Metabolic Stability : Sulfonyl groups are generally resistant to oxidative metabolism compared to ester or amide linkages (e.g., oxazole-carbonyl in ), suggesting longer half-life for the target compound .
  • Steric Effects : The imidazo-pyrrolo-pyrazine derivative () exhibits significant steric hindrance, likely limiting its utility in targets requiring deep binding pockets .

Biological Activity

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for drug development, particularly focusing on its role as an orexin type 2 receptor agonist.

Structural Overview

The compound features a unique structural arrangement comprising:

  • A pyrazine ring
  • A piperidine moiety
  • A cyclopropylsulfonyl group

These elements contribute to its pharmacological properties and potential therapeutic uses, especially in managing conditions related to sleep disorders and metabolic diseases.

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile primarily acts as an orexin type 2 receptor agonist . Orexin receptors are implicated in several physiological processes, including:

  • Appetite regulation
  • Wakefulness

Agonism of the orexin type 2 receptor may have therapeutic implications for conditions such as:

  • Narcolepsy
  • Obesity

Preliminary studies also suggest that the compound may exhibit anti-inflammatory properties , indicating its potential utility in treating inflammatory diseases.

Pharmacological Profile

The biological activity of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can be summarized as follows:

Activity Description
Orexin Receptor AgonismEnhances wakefulness and regulates appetite, potentially treating narcolepsy and obesity.
Anti-inflammatory EffectsMay reduce inflammation, suggesting applications in inflammatory disease management.

Case Studies and Research Findings

Research has focused on the interactions of this compound with orexin receptors. Techniques employed include:

  • Binding affinity assays
  • Efficacy studies

These studies indicate that 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has a favorable binding profile at orexin type 2 receptors, supporting its potential as a therapeutic agent for disorders linked to these pathways.

The synthesis of this compound involves several key steps:

  • Nucleophilic substitution reactions between pyrazine and piperidine derivatives.
  • Optimization of reaction conditions to maximize yield and purity.

The following table outlines the major synthetic routes:

Synthetic Route Description
Nucleophilic SubstitutionReaction of pyrazine derivative with piperidine under basic conditions.
OxidationCan be oxidized using reagents like hydrogen peroxide or potassium permanganate.
ReductionReduction reactions can be performed using lithium aluminum hydride or sodium borohydride.

Comparison with Similar Compounds

Several compounds exhibit structural similarities to 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, which may offer insights into its unique properties:

Compound Name Structural Features Unique Properties
4-Pyrazolyl-N-arylpyrimidin-2-aminesPyrazole and pyrimidine ringsModulates kinase activity, used in cancer treatment.
Cyclopropylmethyl-piperidine derivativesCyclopropane ring with piperidinePotential analgesic properties
Substituted piperidine compoundsVarious substituents on piperidineDiverse pharmacological profiles

Q & A

Q. Key Parameters :

ParameterConditionsImpact on Yield/PuritySource
SolventDMF or acetonitrilePolar aprotic solvents enhance nucleophilicity of intermediates
CatalystK₂CO₃ or NaHBase catalysts improve sulfonylation efficiency
Temperature60–80°CHigher temperatures accelerate cyclization but may degrade sensitive groups
Reaction Time12–24 hoursProlonged time increases yield but risks side reactions

Optimization Tip : Use column chromatography (silica gel, ethyl acetate/hexane) for purification to isolate the target compound from byproducts .

Which analytical techniques are most effective for characterizing the structural integrity of this compound, particularly its sulfonyl and carbonitrile groups?

Basic Research Question

  • 1H/13C NMR : Assign peaks for the piperidine ring (δ 3.0–4.0 ppm for oxy and sulfonyl protons) and pyrazine carbonitrile (δ 8.5–9.5 ppm for aromatic protons) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and nitrile (C≡N stretch at ~2200–2260 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₅N₃O₃S) .

Q. Data Interpretation :

ParameterObservationImplicationSource
IC₅₀ < 1 µMHigh inhibitory potencyPotential lead candidate
Kd < 10 nMStrong target bindingSupports mechanism of action

How should researchers address contradictions in reported synthetic yields or biological activity data across studies?

Data Contradiction Analysis
Common Discrepancies :

  • Yield Variability : Differences in solvent purity (e.g., anhydrous vs. hydrated DMF) .
  • Bioactivity Differences : Variations in assay conditions (e.g., pH, temperature) affecting enzyme kinetics .

Q. Resolution Strategies :

Reproducibility Protocols : Standardize reaction conditions (e.g., inert atmosphere, reagent grades) .

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier conditions .

Cross-Validation : Validate biological activity in orthogonal assays (e.g., SPR + cellular assays) .

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